2-[Benzyl(methyl)amino]butanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[benzyl(methyl)amino]butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-11(12(14)15)13(2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,14,15) |
InChI Key |
DZCZECKTQMMTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzyl Methyl Amino Butanoic Acid and Its Stereoisomers
Stereoselective and Asymmetric Synthesis Strategies
The generation of specific stereoisomers of 2-[Benzyl(methyl)amino]butanoic acid is of paramount importance, as the biological activity of chiral molecules is often dictated by their stereochemistry. Asymmetric synthesis aims to produce a single enantiomer or diastereomer, employing various techniques to introduce and control chirality.
Diastereoselective Approaches to N-Alkylated α-Amino Acids
Diastereoselective strategies involve the conversion of an achiral starting material into a chiral molecule where the stereochemical outcome is influenced by an existing chiral center within the substrate or a reagent. A prominent approach is the alkylation of chiral glycine (B1666218) enolate equivalents. For instance, chiral Ni(II) complexes derived from glycine Schiff bases and a chiral auxiliary, such as one based on benzylproline, undergo alkylation with high thermodynamically controlled diastereoselectivity. nih.gov This methodology provides a reliable route to α-amino acids and can be extended to α,α-disubstituted variants. nih.gov
Another powerful technique is the tandem N-alkylation/π-allylation of α-iminoesters. nih.govacs.org This one-step, three-component coupling reaction can generate complex, enantioenriched α,α-disubstituted α-amino acids. nih.govacs.org The process involves the in-situ generation of a reactive enolate that demonstrates higher reactivity and selectivity compared to enolates formed via direct deprotonation, a phenomenon likely due to differences in solvation and aggregation states. nih.govacs.org
Application of Chiral Auxiliaries in Asymmetric Alkylation
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.
Several auxiliaries have been developed for the asymmetric synthesis of α-amino acids. Pseudoephenamine, for example, serves as a versatile chiral auxiliary for diastereoselective alkylation reactions, including those that form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine exhibit high stereocontrol during alkylation. nih.gov Another class of auxiliaries includes piperazine-2,5-diones. A specific example, (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione, utilizes a chiral relay network where non-stereogenic N-benzyl groups enhance the diastereoselectivity during the alkylation of its C6 enolate. rsc.orgrsc.org
The general process involves attaching the amino acid precursor to the chiral auxiliary, performing a diastereoselective alkylation on the resulting adduct, and finally cleaving the auxiliary to release the target amino acid.
| Chiral Auxiliary | Substrate Type | Key Transformation | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|
| Pseudoephenamine | Amides | Diastereoselective Alkylation | High diastereoselectivity, especially for quaternary centers | nih.gov |
| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Piperazinedione | Alkylation of C6 enolate | Enhanced diastereoselectivity due to chiral relay network | rsc.orgrsc.org |
| Benzylproline-based ligand | Ni(II) complexes of glycine Schiff bases | Thermodynamically controlled alkylation | High diastereoselectivity | nih.gov |
| α-tert-Butanesulfinamide | α-Sulfinamido esters | Alkylation of enolates | Good to high diastereoselectivities (generally >6:1) | acs.org |
Enzymatic Synthesis and Biocatalytic Cascades for Related Structures
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions under mild conditions with exceptional stereo-, regio-, and chemoselectivity. For the synthesis of N-substituted α-amino acids, imine reductases (IREDs) have been employed in the direct reductive coupling of α-ketoesters and amines. nih.gov This approach can produce both enantiomers of N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.gov
Multi-enzymatic cascades, where two or more reactions are performed in a single pot, provide an efficient route to non-canonical α-amino acids. mdpi.comfrontiersin.orgmdpi.com These cascades can start from simple, readily available materials and convert them into complex molecules without the need to isolate intermediates. mdpi.commdpi.com For example, a cascade involving an esterase and two different amine transaminases (ATAs) has been used to produce chiral intermediates for pharmaceuticals. mdpi.com While direct enzymatic synthesis of this compound is not prominently documented, these biocatalytic strategies are applicable to a wide range of related N-alkylated amino acids. nih.govresearchgate.net
Chiral Resolution Techniques for Enantiomer Separation
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to separate them. Chiral resolution is a common technique for obtaining enantiomerically pure compounds.
Enzymatic Kinetic Resolution: This method relies on the ability of enzymes to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, lipases can catalyze the dynamic kinetic resolution (DKR) of N-alkyl amino esters. acs.org In this process, the unreacted, slower-reacting enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of a single, desired enantiomer. This has been successfully applied to a broad range of N-alkyl unnatural amino acids, achieving high yields and enantiomeric excess. acs.org
Chromatographic Separation: Chiral chromatography is a powerful analytical and preparative tool for separating enantiomers. chromatographytoday.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to move through the chromatography column at different rates and thus enabling their separation. chromatographytoday.com Macrocyclic glycopeptide-based CSPs, for example, are capable of separating a wide variety of N-protected amino acids. chromatographytoday.comsigmaaldrich.com
Conventional Synthetic Routes for N-Alkylation
Conventional methods for N-alkylation are often more direct but may lack the stereochemical control of asymmetric strategies. These routes are nonetheless crucial for accessing N-substituted amino acids.
Direct N-Alkylation of Amino Acid Precursors
The most straightforward approach to synthesizing this compound would involve the direct alkylation of a 2-aminobutanoic acid precursor. This typically involves reacting the amino group with alkylating agents such as benzyl (B1604629) halides and methyl halides. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, and a lack of selectivity, resulting in a mixture of mono- and di-alkylated products. masterorganicchemistry.com
To overcome these challenges, modern catalytic methods have been developed. A notable example is the ruthenium-catalyzed N-alkylation of α-amino acid esters and amides using alcohols as the alkylating agents in a "borrowing hydrogen" strategy. d-nb.infonih.gov This atom-economical, base-free method allows for the direct coupling of amino acid derivatives with alcohols (e.g., benzyl alcohol), producing only water as a byproduct. d-nb.info Crucially, this methodology has been shown to proceed with excellent retention of the original stereochemistry at the α-carbon. d-nb.infonih.gov
The synthesis would proceed by first N-benzylating the 2-aminobutanoic acid ester using benzyl alcohol and a ruthenium catalyst, followed by N-methylation using a suitable methylating agent.
| Method | Alkylating Agent | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Classical Alkylation | Alkyl Halides (e.g., Benzyl bromide) | Simple reagents and conditions | Poor selectivity (over-alkylation), formation of salt byproducts, use of genotoxic reagents | masterorganicchemistry.com |
| Reductive Amination | Aldehydes/Ketones (e.g., Benzaldehyde) + Reducing Agent | More controlled than direct alkylation | Requires stable aldehyde precursors, potential for side products | nih.gov |
| Catalytic "Borrowing Hydrogen" | Alcohols (e.g., Benzyl alcohol) | Atom-economical, high stereochemical retention, water is the only byproduct, base-free | Requires specific metal catalyst (e.g., Ruthenium) | d-nb.infonih.gov |
Reductive Amination Pathways for N-Substituted Butanoic Acids
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it a cornerstone for the synthesis of secondary and tertiary amines, including N-substituted butanoic acids. harvard.edumasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the final amine product. wikipedia.org This method is often preferred over direct alkylation of amines, as it can prevent the common problem of overalkylation. harvard.edumasterorganicchemistry.com
The synthesis of this compound via this pathway would most directly involve the reaction of 2-ketobutanoic acid with N-benzylmethylamine. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced. A variety of reducing agents can be employed for this transformation.
Common reducing agents used in reductive amination include:
Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is stable in mildly acidic conditions (pH 6-7) and selectively reduces the iminium ion in the presence of the starting carbonyl group. harvard.edumasterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and less toxic alternative to NaBH₃CN, it is highly effective for the reductive amination of a wide range of aldehydes and ketones with primary and secondary amines. harvard.edu
Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst (e.g., palladium, platinum, or nickel) is another common method for the reduction step. wikipedia.org
The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal. This is followed by the dehydration of the hemiaminal to yield an imine (from a primary amine) or an iminium ion (from a secondary amine), which is the species that undergoes reduction by the hydride agent. wikipedia.org
| Reactants | Reducing Agent | Product | Description |
| 2-Ketobutanoic acid + N-Benzylmethylamine | NaBH₃CN or NaBH(OAc)₃ | This compound | A direct, one-pot synthesis where the ketone and secondary amine condense to form an iminium ion, which is reduced in situ. harvard.edu |
| 2-Aminobutanoic acid + Benzaldehyde (B42025), followed by a methylating agent | H₂/Pd or NaBH₃CN | This compound | A stepwise approach involving initial N-benzylation via reductive amination, followed by N-methylation. |
Protecting Group Chemistry in the Synthesis of this compound Analogues
In the multistep synthesis of complex organic molecules like amino acid analogues, protecting groups are essential tools to ensure chemoselectivity. wikipedia.org They temporarily mask a reactive functional group to prevent it from participating in undesired side reactions during a chemical transformation elsewhere in the molecule. wikipedia.org For the synthesis of analogues of this compound, both the amino and carboxylic acid functionalities may require protection.
Common Protecting Groups in Amino Acid Synthesis:
Amine Protection : The most common protecting groups for the α-amino function are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. tcichemicals.comresearchgate.net
Boc Group : This group is stable under basic and nucleophilic conditions but is readily removed with moderate to strong acids, such as trifluoroacetic acid (TFA). tcichemicals.com
Fmoc Group : The Fmoc group is stable to acidic conditions but is cleaved by bases, typically a solution of piperidine (B6355638) in an organic solvent. tcichemicals.com
The benzyl (Bn) group itself can also function as a protecting group for amines and is typically removed by catalytic hydrogenolysis. libretexts.org
Carboxyl Protection : The carboxylic acid group is commonly protected as an ester, such as a methyl, ethyl, or benzyl ester. google.comscielo.org.mx These groups prevent the acidic proton from interfering with base-catalyzed reactions and the carboxylate from acting as a nucleophile. Deprotection is usually achieved by acid or base-catalyzed hydrolysis (for alkyl esters) or by hydrogenolysis (for benzyl esters). libretexts.org
The concept of orthogonal protection is crucial in complex syntheses. This strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.org For instance, a molecule could be protected with an Fmoc group on the amine, a tert-butyl ester on the carboxyl group, and another protecting group on a side chain. The Fmoc group can be removed with a base, the tert-butyl ester with an acid, and the side-chain group by a third, different method, allowing for precise, sequential modifications of the molecule. wikipedia.org
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Condition |
| Amino | tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid) tcichemicals.com |
| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) tcichemicals.com |
| Amino | Benzyl | Bn | Hydrogenolysis (H₂/Pd) libretexts.org |
| Carboxyl | Benzyl Ester | -OBn | Hydrogenolysis (H₂/Pd) libretexts.org |
| Carboxyl | Methyl/Ethyl Ester | -OMe/-OEt | Acid or Base Hydrolysis scielo.org.mx |
Synthesis of Structural Isomers and Closely Related Analogues
The synthetic methodologies applied to this compound can be adapted to produce a variety of structural isomers and related analogues, which are valuable for structure-activity relationship (SAR) studies.
The synthesis of the structural isomer 4-[benzyl(methyl)amino]butanoic acid (CAS No: 188132-01-6) can be achieved through several routes. pharmaffiliates.com One common approach involves the reductive amination of a 4-carbon dicarbonyl or oxo-acid compound. For example, ethyl 4-oxobutanoate (B1241810) can be reacted with N-benzylmethylamine in the presence of a reducing agent like sodium triacetoxyborohydride, followed by ester hydrolysis to yield the target acid.
An alternative pathway starts with the reaction of succinic anhydride (B1165640) with benzylamine (B48309) to form 4-oxo-4-(phenylmethylamino)butanoic acid. prepchem.com This intermediate amide can then be reduced to the corresponding secondary amine, 4-(benzylamino)butanoic acid. Subsequent N-methylation would yield the final tertiary amine product. A more direct synthesis involves the N-alkylation of 4-aminobutanoic acid (GABA) or its ester derivatives, though controlling the degree of alkylation can be challenging without the use of protecting groups.
2-[Benzyl(methyl)amino]propanoic acid, also known as N-benzyl-N-methyl-alanine, is a closely related analogue. nih.gov Its synthesis follows principles similar to those for the butanoic acid derivative. The most direct method is the reductive amination of pyruvic acid (2-oxopropanoic acid) or its esters with N-benzylmethylamine.
Alternatively, a stepwise N-alkylation of alanine (B10760859) is a common route. scielo.org.mx In this method, the carboxylic acid of alanine is first protected as a methyl or ethyl ester. The resulting alanine ester can then be N-benzylated and subsequently N-methylated (or vice versa) using appropriate alkylating agents like benzyl bromide and methyl iodide. The final step involves the hydrolysis of the ester group to liberate the carboxylic acid. scielo.org.mx
The synthesis of N-benzylated amino butanoic acids with additional branching on the carbon backbone, such as derivatives of valine (2-amino-3-methylbutanoic acid) or isoleucine (2-amino-3-methylpentanoic acid), expands the structural diversity of this class of compounds. nih.gov These syntheses typically start from the corresponding branched-chain α-amino acid.
For example, the preparation of N-benzyl-N-methyl-valine would involve the reductive amination of the parent amino acid, valine. The valine is reacted with benzaldehyde to form an imine, which is reduced to N-benzylvaline. Subsequent reductive amination with formaldehyde (B43269) or alkylation with a methylating agent yields the final product. Throughout this process, protection of the carboxyl group as an ester is often necessary to prevent unwanted side reactions. The synthesis of 2-benzyl-3-hydroxybutanoic acid has also been reported, demonstrating methods to introduce a benzyl group at the α-position of a modified butanoic acid scaffold. jocpr.com These established synthetic routes provide a versatile platform for creating a wide array of complex, branched N-benzylated amino acids.
Stereochemical Investigations and Conformational Analysis
Determination of Absolute and Relative Stereochemistry
The absolute configuration of chiral molecules like 2-[Benzyl(methyl)amino]butanoic acid is unequivocally determined using techniques such as X-ray crystallography. This method provides a detailed three-dimensional map of the electron density within a single crystal of a pure enantiomer or a derivative, allowing for the unambiguous assignment of the (R) or (S) configuration based on the Cahn-Ingold-Prelog priority rules.
In the absence of a suitable crystal, spectroscopic methods combined with chiral derivatizing agents can be employed. For instance, the formation of diastereomeric esters or amides with a known chiral auxiliary allows for the determination of the absolute configuration of the original amino acid through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The distinct chemical shifts observed for the protons of the diastereomers can be correlated to a specific spatial arrangement.
Asymmetric synthesis, where the compound is synthesized from a chiral precursor or with the aid of a chiral catalyst, is another powerful tool for establishing stereochemistry. The stereochemical outcome of a reaction with a known stereoselective mechanism can infer the absolute configuration of the product. Methods for the asymmetric synthesis of α-amino acids often involve the alkylation of chiral nickel(II) Schiff base complexes of glycine (B1666218) or alanine (B10760859), which can produce the desired amino acid with high optical purity. rsc.org
Diastereomer Separation and Characterization Techniques
When this compound is synthesized non-stereoselectively, a racemic mixture of its enantiomers is obtained. To study the individual properties of each enantiomer, they must be separated, a process known as chiral resolution.
One common strategy involves the formation of diastereomeric salts. By reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base), a pair of diastereomeric salts is formed. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amino acid can be recovered by removing the resolving agent.
Chromatographic techniques are also extensively used for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a particularly effective method. chiraltech.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and, thus, their separation. sigmaaldrich.com CSPs derived from Cinchona alkaloids, for example, have shown effectiveness in separating a wide range of amino acids and their derivatives. chiraltech.com
Another approach is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral chromatography column. researchgate.net
Table 1: Common Techniques for Diastereomer Separation
| Technique | Principle | Application to this compound |
|---|---|---|
| Fractional Crystallization | Different solubilities of diastereomeric salts formed with a chiral resolving agent. | The racemic amino acid is reacted with a chiral acid or base (e.g., tartaric acid or brucine) to form diastereomeric salts, which are then separated based on solubility differences. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation of the (R)- and (S)-enantiomers on a column packed with a chiral material. |
| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent, followed by separation on an achiral column. | Reaction with a chiral derivatizing agent (e.g., a chiral isocyanate) to form diastereomeric ureas, which are then separated by standard chromatography. |
Conformational Preferences and Dynamics through Theoretical Modeling
The biological activity and physical properties of this compound are not only determined by its absolute configuration but also by its conformational flexibility. The molecule can adopt various conformations due to the rotation around its single bonds. Theoretical modeling, including molecular mechanics and quantum mechanics calculations, provides valuable insights into the preferred conformations and the energy barriers between them. acs.org
Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov These simulations track the movement of atoms over time, revealing the most stable conformations and the dynamics of their interconversion. For N-substituted amino acids, the presence of the substituent on the nitrogen atom can restrict the conformational freedom of the peptide backbone. nih.gov
Influence of Stereochemistry on Molecular Recognition and Interactions
Stereochemistry plays a paramount role in molecular recognition, as biological systems are inherently chiral. nih.gov The interaction of the enantiomers of this compound with a chiral receptor, enzyme, or transport protein will be diastereomeric and, therefore, can differ significantly in strength and specificity. nih.gov
One enantiomer may bind to a biological target with high affinity, eliciting a specific response, while the other enantiomer may have a much lower affinity or may not bind at all. nih.gov This difference in interaction is due to the precise three-dimensional arrangement of the functional groups of the amino acid. For a productive interaction to occur, the substituents on the chiral center must be able to form optimal contacts (e.g., hydrophobic, electrostatic, hydrogen bonding) with the complementary binding site of the biological target. nih.gov
The influence of stereochemistry extends to the molecule's pharmacokinetic properties. Stereoselective uptake by amino acid transporters can lead to different bioavailabilities for the two enantiomers. nih.gov Similarly, metabolic enzymes may process one enantiomer more rapidly than the other.
In the context of peptide synthesis, the incorporation of an N-substituted amino acid like this compound can induce specific secondary structures, such as turns or helices, in the resulting peptide. nih.gov The stereochemistry at the α-carbon will influence the preferred backbone dihedral angles, thereby directing the folding of the peptide chain.
Reaction Mechanisms and Chemical Reactivity Studies
Elucidation of N-Alkylation Reaction Mechanisms
While 2-[Benzyl(methyl)amino]butanoic acid is itself an N-alkylated amino acid, understanding the mechanisms of its formation from simpler precursors is fundamental. The tertiary amine can be constructed through several key mechanistic pathways.
Reductive Amination: A primary route for N-alkylation involves the reaction of a precursor amino acid, such as 2-aminobutanoic acid, with an aldehyde. rsc.orgmanchester.ac.uk The mechanism proceeds through the initial formation of a Schiff base (imine), which is subsequently reduced. For the synthesis of the target molecule, this would be a two-step process:
N-Benzylation: 2-Aminobutanoic acid reacts with benzaldehyde (B42025) to form an imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN). chemistrysteps.comwikipedia.org The reducing agent selectively reduces the protonated imine (iminium ion) over the carbonyl starting material. chemistrysteps.com
N-Methylation: The resulting 2-(benzylamino)butanoic acid can then undergo a second reductive amination with formaldehyde (B43269). An iminium ion is formed and subsequently reduced to yield the final tertiary amine. organic-chemistry.org
Direct Alkylation via Nucleophilic Substitution: This classical method involves the direct reaction of an amine with an alkyl halide. wikipedia.org For instance, 2-(methylamino)butanoic acid could act as a nucleophile, attacking an electrophilic benzyl (B1604629) halide (e.g., benzyl bromide) in an SN2 reaction. The nitrogen's lone pair displaces the halide, forming a new carbon-nitrogen bond. This method can sometimes be complicated by overalkylation, though in the synthesis of a tertiary amine from a secondary amine, the reaction proceeds to the desired product. wikipedia.org
Catalytic "Borrowing Hydrogen" Strategy: A more modern, atom-economical approach is the direct N-alkylation of amines using alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govlookchem.com This process, often catalyzed by ruthenium or iridium complexes, involves several steps:
The metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., benzyl alcohol), oxidizing it to the corresponding aldehyde (benzaldehyde). nih.govbeilstein-journals.org
The aldehyde condenses with the amine (e.g., 2-(methylamino)butanoic acid) to form an imine.
The catalyst returns the hydrogen to the imine, reducing it to the final tertiary amine and regenerating the catalyst. The only byproduct of this process is water. nih.govrug.nl
| Mechanism | Precursors | Key Reagents | Byproducts | Key Mechanistic Step |
|---|---|---|---|---|
| Reductive Amination | 2-Aminobutanoic acid, Benzaldehyde, Formaldehyde | NaBH₃CN or other hydrides | Boron salts | In situ formation and reduction of an iminium ion |
| Nucleophilic Substitution (SN2) | 2-(Methylamino)butanoic acid, Benzyl halide | Base (optional) | Halide salt | Nucleophilic attack of amine on alkyl halide |
| Borrowing Hydrogen Catalysis | 2-(Methylamino)butanoic acid, Benzyl alcohol | Ru, Ir, or Fe catalyst | Water | Catalyst-mediated alcohol oxidation and imine reduction |
Mechanisms of Carboxylate Functionalization and Derivatization
The carboxylic acid moiety of this compound is a key site for derivatization, enabling the formation of esters, amides, and other functional groups.
Esterification: The formation of an ester, such as a methyl or ethyl ester, is typically achieved through Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon. An alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. For analytical purposes, esterification can also be performed using reagents like diazomethane (B1218177) or TMSCHN₂. nih.gov
Amide Bond Formation: The coupling of the carboxylate group with an amine to form an amide bond is a cornerstone of peptide synthesis. Due to the steric hindrance imposed by the N-benzyl and N-methyl groups, this transformation often requires specialized coupling reagents. peptide.com The general mechanism involves the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group.
Carbodiimide Mechanism (e.g., DCC): Dicyclohexylcarbodiimide (DCC) activates the carboxylate to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine. To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used, which react with the O-acylisourea to form an active ester that is more stable and selective. bachem.com
Phosphonium/Uronium Salt Mechanism (e.g., PyBOP, HATU): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling sterically hindered N-methylated amino acids. peptide.combachem.com They react with the carboxylate to form an activated species (e.g., an active ester or acylphosphonium species) that readily reacts with the incoming amine nucleophile.
| Derivatization | Reagent Class | Example Reagents | Key Intermediate |
|---|---|---|---|
| Esterification | Mineral Acid | H₂SO₄ with Methanol | Protonated carbonyl |
| Amide Formation | Carbodiimides | DCC, EDC | O-Acylisourea |
| Phosphonium/Uronium Salts | PyBOP, HATU, HBTU | Activated ester |
Nucleophilic Attack Pathways and Electrophilic Reactivity of this compound Derivatives
The molecule and its derivatives exhibit both nucleophilic and electrophilic character.
Nucleophilicity: The primary nucleophilic site is the lone pair of electrons on the tertiary nitrogen atom. However, its nucleophilicity is significantly reduced by the steric bulk of the adjacent benzyl, methyl, and butanoic acid groups. While it can undergo reactions like alkylation with a highly reactive electrophile to form a quaternary ammonium (B1175870) salt (a Menshutkin reaction), such reactions are generally slow. wikipedia.org Under basic conditions, the deprotonated carboxylate anion is an effective oxygen nucleophile.
Electrophilicity: The principal electrophilic site is the carbonyl carbon of the carboxylic acid. Its electrophilicity is greatly enhanced upon protonation or activation with coupling reagents, as discussed in the context of ester and amide formation. This allows it to be attacked by a wide range of nucleophiles. The alpha-carbon can also exhibit electrophilic character in certain contexts, for instance, in copper-catalyzed cross-electrophilic coupling reactions of related α-diazoesters, which proceed through a copper enolate intermediate. acs.org
Intramolecular Rearrangements and Cyclization Mechanisms of Analogues
While this compound itself is not predisposed to common intramolecular rearrangements, its structural analogues can undergo significant cyclization reactions.
Lactam Formation: Intramolecular amide formation leads to the synthesis of lactams. For the target compound, direct cyclization would result in a strained four-membered β-lactam (azetidinone), a reaction that is mechanistically challenging without specific activating methodologies. However, analogues where the amino and carboxyl groups are separated by a longer chain (e.g., γ- or δ-amino acids) can more readily cyclize to form stable five- or six-membered lactams. organic-chemistry.orgorganic-chemistry.org The mechanism mirrors intermolecular amide bond formation, requiring activation of the carboxyl group followed by intramolecular nucleophilic attack by the nitrogen atom.
Pictet-Spengler Reaction: This powerful cyclization reaction is highly relevant for analogues of this compound that contain a β-arylethylamine moiety, such as N-methylated tryptophan derivatives. monash.edu The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.org The mechanism proceeds via the following steps:
Formation of a Schiff base between the amine and the carbonyl compound.
Protonation of the Schiff base to form a highly electrophilic iminium ion. nrochemistry.com
Intramolecular electrophilic attack by the electron-rich aromatic ring (e.g., the indole (B1671886) ring of tryptophan) onto the iminium ion. wikipedia.orgjk-sci.com
A final deprotonation step restores aromaticity and yields a tetrahydro-β-carboline or a related heterocyclic system. nrochemistry.com
This reaction is a key biosynthetic pathway for many alkaloids and has been widely used in organic synthesis. wikipedia.org
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-[Benzyl(methyl)amino]butanoic acid, molecular docking studies could be employed to predict its binding affinity and interaction patterns with various biological targets, such as enzymes or receptors. This methodology is instrumental in virtual screening and drug discovery pipelines.
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Selection and Preparation of the Target: A protein target of interest would be selected, and its 3D structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
Docking Simulation: A docking algorithm would then be used to fit the ligand into the protein's binding site, generating multiple possible binding poses.
Scoring and Analysis: These poses are then scored based on various energy functions to estimate the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are analyzed to understand the basis of binding.
For instance, studies on analogous N-benzyl derivatives have utilized molecular docking to explore their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase researchgate.net. Such studies reveal key interactions between the benzyl (B1604629) group and hydrophobic pockets within the enzyme's active site, highlighting the importance of this moiety for binding.
Table 1: Potential Molecular Docking Parameters for this compound
| Parameter | Description | Example Software |
| Ligand Preparation | Generation of 3D coordinates and energy minimization. | ChemDraw, Avogadro |
| Protein Preparation | Removal of water, addition of hydrogens, and definition of the binding pocket. | AutoDockTools, Chimera |
| Docking Algorithm | Predicts the binding poses of the ligand in the protein's active site. | AutoDock Vina, GOLD |
| Scoring Function | Estimates the binding affinity of the ligand-protein complex. | Vina Score, GoldScore |
Quantum Chemical Calculations (e.g., HOMO-LUMO Analysis, Electrostatic Potential Mapping)
Quantum chemical calculations provide detailed insights into the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used for these purposes.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity aimspress.com. A smaller gap suggests that the molecule is more reactive. For this compound, a HOMO-LUMO analysis could predict its reactivity in various chemical and biological processes. Studies on other amino acids have shown that such analyses can provide valuable information about their electronic properties and potential for interaction researchgate.net.
Electrostatic Potential Mapping: An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red-colored regions in an ESP map indicate a negative potential (electron-rich), while blue-colored regions indicate a positive potential (electron-poor) youtube.com. For this compound, the carboxylic acid group would be expected to be a region of negative potential, while the amine and benzyl protons might show a positive potential. These maps are valuable for predicting non-covalent interactions, such as hydrogen bonding, with biological targets nih.govwikimedia.org.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Significance |
| HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability |
| Electrostatic Potential | Prediction of intermolecular interactions |
Force Field and Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By using a force field to describe the potential energy of the system, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule like this compound in different environments, such as in aqueous solution.
The process of an MD simulation involves:
System Setup: A simulation box is created containing the molecule of interest and solvent molecules (e.g., water).
Energy Minimization: The initial system is energy-minimized to remove any steric clashes.
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure.
Production Run: The simulation is run for a specific period (nanoseconds to microseconds) to generate a trajectory of atomic positions over time.
Analysis of the MD trajectory can reveal the preferred conformations of this compound, the stability of these conformations, and the intramolecular interactions that govern its structure. Conformational analysis of various amino acid derivatives using MD simulations has been crucial in understanding their structural preferences and how these relate to their biological function nih.govnih.gov.
Table 3: Key Outputs of Molecular Dynamics Simulations
| Analysis Type | Information Gained |
| Conformational Analysis | Preferred 3D structures and their populations. |
| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. |
| Radial Distribution Function (RDF) | Probability of finding other molecules at a certain distance. |
| Hydrogen Bond Analysis | Formation and lifetime of intramolecular and intermolecular hydrogen bonds. |
Structure-Reactivity and Structure-Activity Relationship (SAR) Prediction Models
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to develop mathematical equations that relate the chemical structure to activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For this compound, a QSAR study would involve a series of structurally related compounds with known biological activities. Various molecular descriptors would be calculated for each compound, including:
Electronic descriptors: (e.g., partial charges, dipole moment)
Steric descriptors: (e.g., molecular volume, surface area)
Hydrophobic descriptors: (e.g., logP)
Topological descriptors: (e.g., connectivity indices)
Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed biological activity. Such models can provide valuable insights into the structural features that are important for activity and guide the design of more potent analogs. QSAR studies on N-benzyl derivatives have been successfully used to identify key structural requirements for their antiatherogenic activity researchgate.net.
Table 4: Common Descriptors Used in QSAR Models
| Descriptor Class | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Steric | Molecular weight, van der Waals volume |
| Hydrophobic | LogP, Polar Surface Area (PSA) |
| Topological | Wiener index, Kier & Hall connectivity indices |
Biochemical and Biological Interaction Studies in Vitro and Non Human Models
Enzyme Inhibition and Modulation Mechanisms
The N-benzyl-N-methyl moiety, a key structural feature of 2-[Benzyl(methyl)amino]butanoic acid, is present in various molecules that have been investigated for their effects on enzyme activity. These studies suggest that compounds with this structural motif can act as enzyme inhibitors or modulators.
Interaction with Proteases (e.g., Carboxypeptidase A)
Research on analogs of this compound has demonstrated inhibitory activity against proteases, such as carboxypeptidase A (CPA). A study on 2-Benzyl-3,4-iminobutanoic acid, a structural analog, revealed that it acts as a competitive inhibitor of CPA. nih.gov All four stereoisomers of this compound exhibited inhibitory activity, with the (2R,3R) isomer being the most potent. nih.gov Molecular modeling suggested that the nitrogen of the aziridine (B145994) ring in the inhibitor coordinates with the active site zinc ion of CPA, and the proton on the nitrogen forms a hydrogen bond with Glu-270. nih.gov
Table 1: Inhibitory Activity of 2-Benzyl-3,4-iminobutanoic Acid Stereoisomers against Carboxypeptidase A nih.gov
| Stereoisomer | Inhibitory Potency |
|---|---|
| (2R,3R)-3 | Most Potent |
| Other stereoisomers | Competitive inhibitory activity |
Substrate Specificity of Biocatalysts (e.g., Transaminases, Oxidoreductases)
There is no specific information in the reviewed literature regarding this compound as a substrate for biocatalysts like transaminases and oxidoreductases. However, the substrate specificity of these enzymes is known to be influenced by the structure of the amino acid, including modifications at the amino group. nih.gov Generally, transaminases catalyze the transfer of an amino group from an amino acid to a keto acid, and their substrate specificity can be broad or narrow. nih.gov N-alkylation of amino acids can affect their recognition and processing by such enzymes. For instance, studies on D-amino acid transaminases have shown that while the α-carboxylate group is an important recognition moiety, some transaminases can process primary amines without this group, indicating a degree of flexibility in their active sites. nih.gov
Modulation of Other Enzymatic Systems
Derivatives sharing the N-benzyl-N-methyl functional group have been shown to modulate other enzymatic systems. For example, N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), have demonstrated anti-inflammatory and anti-oxidative activities. nih.govfrontiersin.org In a study using THP-1 cells, pretreatment with BMDA or its derivative inhibited the production of tumor necrosis factor (TNF)-α and interleukin (IL)-1β. nih.govfrontiersin.org This was associated with the blockage of inflammatory signaling pathways involving c-jun terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). nih.govfrontiersin.org
Receptor Ligand Binding and Functional Assays (In Vitro)
While no receptor binding or functional assay data is available for this compound, studies on other N-benzyl derivatives provide a framework for understanding how this structural motif can influence receptor interactions.
Agonist and Antagonist Activity Profiling of Analogues
The N-benzyl group is a significant pharmacophore in various receptor ligands. For instance, in a series of N-benzyl phenethylamines, this substitution was found to dramatically increase both binding affinity and functional activity at 5-HT2A and 5-HT2C receptors, with some analogs exhibiting subnanomolar binding affinities. nih.govresearchgate.net The functional activity of these compounds varied, with some acting as potent agonists. nih.govresearchgate.net For example, one N-(2-hydroxybenzyl) substituted compound was identified as a highly potent 5-HT2A agonist with an EC50 of 0.074 nM and over 400-fold selectivity for the 5-HT2A receptor. nih.gov
Table 2: Pharmacological Profile of a Select N-Benzyl Phenethylamine Analog at 5-HT2A Receptors nih.gov
| Compound | Functional Activity (EC50) | Selectivity |
|---|---|---|
| 1b (N-(2-hydroxybenzyl) derivative) | 0.074 nM | >400-fold for 5-HT2A |
Investigations of Structure-Activity Relationships for Receptor Binding
Structure-activity relationship (SAR) studies on various classes of compounds highlight the importance of the N-benzyl group for receptor binding. In the case of N-benzyl phenethylamines, substitutions on the benzyl (B1604629) ring were found to significantly impact binding affinity and selectivity for 5-HT2A/2C receptors. nih.govresearchgate.net For instance, hydrogen bond acceptors like hydroxyl or methoxy (B1213986) groups at the 2'- or 3'-position of the benzyl ring produced compounds with very potent 5-HT2A receptor affinity. researchgate.net Similarly, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as inhibitors of the deubiquitinase USP1/UAF1, modifications to the N-benzyl moiety were crucial for optimizing potency. acs.org These examples underscore that the electronic and steric properties of the N-benzyl group and its substituents are key determinants of receptor interaction. nih.govresearchgate.netacs.org
Interactions with Biological Macromolecules (Non-DNA/Protein Binding specific)
Binding to Serum Albumins (e.g., Bovine Serum Albumin)
There is currently a lack of specific research detailing the binding interactions of this compound with serum albumins such as bovine serum albumin (BSA) or human serum albumin (HSA). Studies on other N-acyl amino acid-based surfactants have demonstrated that the nature of the amino acid head group can significantly influence the binding affinity to BSA, with interactions being primarily hydrophobic. nih.gov For instance, research on a different compound, (S)-2-(9H-purin-6-ylamino)-4-(methylthio)butanoic acid, showed a strong quenching of the intrinsic fluorescence of HSA, indicating binding, with hydrophobic forces playing a key role. nih.gov However, without direct experimental data for this compound, its specific binding constants, thermodynamic parameters, and binding sites on serum albumins remain uncharacterized.
Antimicrobial Activity Evaluation in Non-Human Pathogen Models
Antibacterial Efficacy Against Bacterial Strains
Specific studies evaluating the antibacterial efficacy of this compound against various bacterial strains are not available. Research on structurally related compounds, such as derivatives of benzylamines and butanoic acid, has shown antibacterial properties. For example, certain benzylamine (B48309) derivatives have demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis. nih.gov Similarly, butanoic acid has been shown to have direct antimicrobial effects against strains of Acinetobacter baumannii, Escherichia coli, and Staphylococcus species. nih.gov However, these findings cannot be directly extrapolated to this compound without dedicated experimental validation.
Antifungal and Antileishmanial Activity
No specific data on the antifungal or antileishmanial activity of this compound has been found. While derivatives of other N-substituted-β-amino acids have exhibited significant antifungal activity against Candida tenuis and Aspergillus niger, this information is not directly applicable to the target compound. mdpi.com Furthermore, studies on symmetric Au(I) benzyl and aryl-N-heterocyclic carbenes have shown antileishmanial activity, but these compounds are structurally distinct from this compound. nih.gov
In Vitro Cellular Assays for Mechanistic Pathway Elucidation (non-clinical)
There is a notable absence of published in vitro cellular assay studies aimed at elucidating the mechanistic pathways of this compound. While research on other novel chemical entities often employs such assays to understand their mode of action, for instance, by examining effects on specific enzymes or cellular processes, no such investigations have been reported for this compound.
Advanced Analytical Characterization Techniques
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure by examining the interaction of the compound with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-[Benzyl(methyl)amino]butanoic acid are not publicly available, the expected chemical shifts (δ) and splitting patterns can be accurately predicted based on the analysis of its structural fragments and data from analogous compounds. docbrown.inforsc.orgdocbrown.info
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The integration of these signals would correspond to the number of protons in that environment. Key predicted signals include a triplet for the terminal methyl group of the butanoic acid chain, multiplets for the adjacent methylene (B1212753) protons, and a characteristic singlet for the N-methyl group. The protons of the benzyl (B1604629) group would appear as a multiplet in the aromatic region of the spectrum. docbrown.inforsc.org
¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxyl carbon, the carbons of the butanoic acid backbone, the N-methyl carbon, the benzylic methylene carbon, and the carbons of the aromatic ring. docbrown.infolibretexts.org The carboxyl carbon is characteristically found at the most downfield position (lowest magnetic field). docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl | -COOH | ~10.0-12.0 | Singlet (broad) | ~175-180 |
| Alpha-Carbon | Cα-H | ~3.0-3.5 | Triplet | ~60-65 |
| Beta-Carbon | Cβ-H₂ | ~1.7-2.0 | Multiplet | ~25-30 |
| Gamma-Carbon | Cγ-H₃ | ~0.9-1.1 | Triplet | ~10-15 |
| N-Methyl | N-CH₃ | ~2.2-2.5 | Singlet | ~35-40 |
| Benzylic | N-CH₂-Ph | ~3.6-4.0 | Singlet (or AB quartet) | ~55-60 |
| Phenyl | Ph-H | ~7.2-7.4 | Multiplet | ~127-135 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions. docbrown.inforsc.orgdocbrown.infolibretexts.org
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₂H₁₇NO₂), the theoretical exact mass can be calculated with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would verify this mass, confirming the compound's elemental composition.
The calculated monoisotopic mass of the neutral molecule is 207.12593 Da. In positive ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed, with a theoretical m/z of 208.13320.
Furthermore, the fragmentation pattern observed in tandem MS/MS experiments provides structural information. Common fragmentation pathways for this molecule would include:
Loss of the carboxyl group: Cleavage of the Cα-COOH bond. libretexts.org
Formation of the tropylium (B1234903) ion: Cleavage of the benzylic C-N bond, leading to the highly stable [C₇H₇]⁺ ion at m/z 91. chemguide.co.uk
Alpha-cleavage: Fragmentation adjacent to the nitrogen atom. libretexts.orgmiamioh.edu
Table 2: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Theoretical m/z | Description |
| [M+H]⁺ | [C₁₂H₁₈NO₂]⁺ | 208.13320 | Protonated molecular ion |
| [M-COOH]⁺ | [C₁₁H₁₇N]⁺ | 163.13555 | Loss of the carboxylic acid group |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.05423 | Tropylium ion from the benzyl group |
Note: These represent plausible fragmentation pathways under typical mass spectrometry conditions. libretexts.orgchemguide.co.ukmiamioh.edudocbrown.info
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. docbrown.info Additional bands for C-H stretching (both aromatic and aliphatic), and aromatic C=C stretching would also be present. docbrown.infonist.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within the molecule. The primary chromophore in this compound is the benzyl group's aromatic ring. It is expected to exhibit characteristic absorption bands in the UV region, typically around 250-270 nm, corresponding to π-π* electronic transitions of the benzene (B151609) ring. researchgate.net
Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound
| Technique | Predicted Absorption | Associated Functional Group / Transition |
| IR | 2500-3300 cm⁻¹ (very broad) | O-H stretch (Carboxylic Acid) |
| IR | 1700-1725 cm⁻¹ (strong) | C=O stretch (Carboxylic Acid) |
| IR | 2850-3000 cm⁻¹ | C-H stretch (Aliphatic) |
| IR | 3000-3100 cm⁻¹ | C-H stretch (Aromatic) |
| IR | 1450-1600 cm⁻¹ | C=C stretch (Aromatic Ring) |
| UV-Vis | ~250-270 nm | π → π* transition (Benzene Ring) |
Note: Predicted values are based on characteristic absorption regions for the specified functional groups. docbrown.infodocbrown.inforesearchgate.net
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. Since this compound possesses a chiral center at its alpha-carbon, it is optically active and therefore CD-active.
CD spectroscopy is a powerful tool for:
Distinguishing between enantiomers: The (R)- and (S)-enantiomers of the compound would produce mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess in a sample. nih.govresearchgate.net
Studying molecular conformation: Changes in the molecule's conformation can lead to changes in its CD spectrum.
Analyzing binding interactions: When the molecule interacts with other chiral macromolecules, such as proteins or DNA, induced CD signals can provide insight into the binding event and any resulting conformational changes. acs.orgnih.gov
The quantitative analysis of chiral amino acids can be achieved by creating a standard calibration curve based on CD signals at a specific wavelength. nih.gov
Chromatographic Separation and Quantification Methodologies
Chromatographic methods are essential for separating the target compound from impurities, byproducts, or other components in a mixture, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and quantification of amino acids and their derivatives. who.int A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound. nih.gov
A standard HPLC method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile. myfoodresearch.com
Detection can be achieved using a UV detector, leveraging the UV absorbance of the benzyl group. jocpr.com For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which also provides mass information for peak identification. nih.gov For accurate quantification, a calibration curve is constructed using certified reference standards. In some cases, pre-column or post-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) is used to enhance the fluorescence or UV absorbance of amino acids, though the inherent chromophore in the target molecule may make this unnecessary. nih.govliberty.edu
Table 4: Typical HPLC Method Parameters for the Analysis of this compound
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient elution |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at ~254 nm or Mass Spectrometry (LC-MS) |
| Column Temperature | 25-40 °C |
Note: These parameters represent a general starting point and would require optimization for specific applications. nih.govmyfoodresearch.comjocpr.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, chemical derivatization is a prerequisite for GC analysis. sigmaaldrich.commdpi.com This process converts the polar functional groups into less polar, more volatile moieties, improving chromatographic behavior. sigmaaldrich.com
For this compound, the primary target for derivatization is the carboxylic acid group. A common method is esterification, for instance, methylation to form the methyl ester, methyl 2-[benzyl(methyl)amino]butanoate. This derivative would be amenable to GC-MS analysis.
The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a molecular fingerprint.
The fragmentation pattern provides valuable structural information. For the methyl ester of this compound, key fragments would arise from the cleavage of specific bonds. The molecular ion peak (M+) would confirm the molecular weight of the derivative. Characteristic fragments would likely include the loss of the methoxycarbonyl group (-COOCH3) and cleavage at the Cα-Cβ bond of the butanoic acid chain. A significant fragment would be the tropylium ion (m/z 91), which is characteristic of compounds containing a benzyl group. Analysis of these fragments allows for the unambiguous identification of the compound.
Table 1: Hypothetical GC-MS Fragmentation Data for Methyl 2-[Benzyl(methyl)amino]butanoate This table is illustrative and represents expected fragmentation patterns based on the compound's structure.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |
|---|---|---|
| 207 | [M]+• | Molecular ion of the methyl ester derivative |
| 148 | [M - COOCH3]+ | Loss of the methoxycarbonyl group |
| 116 | [CH(CH2CH3)N(CH3)CH2Ph]+ | Fragment containing the core amine structure |
| 91 | [C7H7]+ | Tropylium ion, characteristic of the benzyl group |
Chiral Chromatography for Enantiomeric Purity Assessment
Since the C2 carbon of the butanoic acid backbone in this compound is a stereocenter, the compound can exist as a pair of enantiomers (R and S forms). Determining the enantiomeric purity is crucial, particularly in pharmaceutical contexts, as different enantiomers can have distinct biological activities. nih.gov Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is a primary technique for separating and quantifying enantiomers. yakhak.org
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. yakhak.org The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other.
A variety of CSPs are available for resolving amino acid enantiomers, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotic phases (e.g., teicoplanin or vancomycin-based) being particularly effective. yakhak.orgsigmaaldrich.com The choice of CSP and mobile phase (a mixture of solvents like hexane/isopropanol or acetonitrile/water) is critical for achieving optimal separation. yakhak.org Detection is typically performed using a UV detector. The ratio of the peak areas in the resulting chromatogram corresponds directly to the ratio of the enantiomers in the sample, allowing for the precise determination of enantiomeric excess (ee).
Table 2: Exemplary Chiral HPLC Systems for Amino Acid Separation This table provides examples of systems used for similar compounds and is not specific to this compound.
| Chiral Stationary Phase (CSP) Type | Example Column Name | Typical Mobile Phase | Compound Class |
|---|---|---|---|
| Polysaccharide Phenylcarbamates | Chiralpak IA / Chiralcel OD-H | Hexane/Ethanol/Isopropanol mixtures | Derivatized amino acids, amines yakhak.org |
| Macrocyclic Glycopeptide | CHIROBIOTIC T / CHIROBIOTIC V | Methanol/Water with acid/base modifiers | N-blocked amino acids, native amino acids sigmaaldrich.comnih.gov |
| Crown Ether | CROWNPAK CR(+) | Aqueous perchloric acid | Free amino acids |
X-ray Crystallography for Solid-State Structure Determination
The crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector. By analyzing this pattern, the electron density map of the molecule can be calculated, which in turn reveals the positions of the individual atoms. researchgate.net
The final output is a detailed structural model of the molecule, including the unit cell dimensions of the crystal lattice and the exact coordinates of each atom. For a chiral molecule like this compound, X-ray crystallography can also unambiguously determine its absolute configuration (R or S) if the material is enantiomerically pure. The analysis also reveals intermolecular interactions, such as hydrogen bonds, which dictate how the molecules are packed in the crystal lattice. researchgate.net
Table 3: Representative Crystallographic Data Parameters This table shows the type of data obtained from an X-ray crystallography experiment, using data for a related organic molecule as a representative example. researchgate.net
| Parameter | Example Value |
|---|---|
| Empirical formula | C13H19NO2 |
| Crystal system | Orthorhombic |
| Space group | P212121 |
| Unit cell dimensions (a, b, c) | a = 10.8 Å, b = 15.1 Å, c = 8.2 Å |
| Volume (V) | 1339 ų |
| Z (molecules per unit cell) | 4 |
| Final R-index [I > 2σ(I)] | R1 = 0.045 |
Electrochemical Characterization Methods for Redox Properties
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the reduction and oxidation (redox) properties of a molecule. These techniques measure the current response of a compound to a varying applied potential.
The compound this compound is not expected to exhibit significant redox activity within typical electrochemical windows. The functional groups present—a secondary amine, a carboxylic acid, and alkyl and benzyl groups—are generally electrochemically stable and lack easily oxidizable or reducible centers. The benzyl group can be oxidized, but this typically requires very high positive potentials that are outside the range of standard electrochemical analysis. Similarly, the carboxylic acid and amine groups are not readily redox-active under normal conditions.
Therefore, applying electrochemical methods like CV to this compound would likely result in a featureless voltammogram, showing only the current limits due to the oxidation or reduction of the solvent and supporting electrolyte. This lack of redox activity indicates that the molecule does not readily participate in electron transfer reactions under standard electrochemical conditions. Such methods are more informative for compounds containing electroactive moieties like quinones, phenols, nitroaromatics, or transition metal complexes.
Future Research Directions and Broader Academic Impact
Development of Novel and Efficient Stereoselective Synthetic Pathways
The presence of a chiral center at the alpha-carbon of 2-[Benzyl(methyl)amino]butanoic acid necessitates the development of efficient stereoselective synthetic methods to access its individual enantiomers. Future research will likely focus on catalytic asymmetric synthesis, which offers a more efficient and atom-economical alternative to classical resolution techniques. A promising avenue is the use of transition metal catalysts with chiral ligands to control the stereochemical outcome of the reaction. For instance, catalytic asymmetric Tsuji-Trost benzylation of N-unprotected amino acid precursors could be explored. nih.govresearchgate.net This method, which has been successful for other amino acids, could potentially be adapted to produce optically active α-benzyl amino acids with high enantioselectivity. nih.govresearchgate.net
Furthermore, the development of enzymatic resolutions or the use of engineered enzymes, such as threonine aldolases, could provide highly specific and environmentally benign routes to the desired stereoisomers. nih.gov The exploration of these advanced synthetic strategies will not only provide access to enantiomerically pure this compound for biological evaluation but also contribute to the broader field of asymmetric synthesis.
Table 1: Potential Stereoselective Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Benzylation | High efficiency, good to excellent enantioselectivity. nih.gov | Development of suitable chiral ligands and optimization of reaction conditions. |
| Enzymatic Resolution | High stereospecificity, mild reaction conditions. | Screening for and engineering of enzymes with high activity and selectivity for the target molecule. |
| Chiral Auxiliary-Mediated Synthesis | Well-established and reliable methods. | Design and synthesis of novel, easily removable chiral auxiliaries. |
Elucidation of Detailed Mechanistic Insights into Biological Interactions
A critical area for future investigation is the detailed elucidation of how this compound interacts with biological systems. researchgate.netresearchgate.net Given its structure as an N-alkylated amino acid, it is plausible that it may act as a modulator of protein-protein interactions (PPIs) or as an inhibitor of enzymes that process natural amino acids. nih.gov The N-benzyl and N-methyl groups can significantly influence the compound's lipophilicity and conformational flexibility, which in turn can affect its binding affinity and selectivity for biological targets. monash.edu
Future studies should employ a range of biophysical and biochemical techniques to identify and characterize its molecular targets. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and surface plasmon resonance can be used to identify binding partners. Subsequent structural biology studies, including X-ray crystallography and NMR spectroscopy, will be essential to visualize the binding mode at the atomic level. Understanding these interactions is fundamental to uncovering the compound's mechanism of action and potential therapeutic applications. acs.org
Rational Design and Synthesis of Advanced Derivatives for Specific Biochemical Targets
Based on the mechanistic insights gained, the rational design and synthesis of advanced derivatives of this compound will be a key step towards developing compounds with enhanced potency and selectivity for specific biochemical targets. mdpi.comrsc.orgnih.gov Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the core structure—for instance, by introducing substituents on the benzyl (B1604629) ring, altering the length of the alkyl chain, or replacing the methyl group with other alkyl groups—researchers can probe the chemical space around the lead compound. acs.org
This rational design process can be guided by computational modeling to predict the binding affinity of virtual derivatives. mdpi.comnih.gov The goal is to create a library of analogs with a range of physicochemical properties to optimize their pharmacokinetic and pharmacodynamic profiles. This approach has been successfully applied to the development of peptide-based inhibitors and other amino acid derivatives for various therapeutic targets. mdpi.comnih.gov
Advancements in Analytical Methodologies for Comprehensive Characterization
The comprehensive characterization of this compound and its future derivatives will necessitate the development and application of advanced analytical methodologies. jst.go.jp Due to the compound's chirality, enantioselective analytical techniques are of paramount importance to accurately quantify the enantiomeric excess of synthetic products and to study the stereospecificity of biological interactions. mdpi.com High-performance liquid chromatography (HPLC) with chiral stationary phases is a well-established method for this purpose. nih.gov
Furthermore, advanced mass spectrometry (MS) techniques, such as trapped ion mobility-mass spectrometry, can be employed for rapid and sensitive chiral analysis, often coupled with chiral derivatization. acs.org The development of new chiral derivatizing agents could further enhance the resolution and sensitivity of these methods. nih.gov These advanced analytical tools will be indispensable for quality control in the synthesis of enantiomerically pure compounds and for detailed pharmacokinetic and metabolism studies. acs.orgmdpi.com
Table 2: Advanced Analytical Techniques for Characterization
| Analytical Technique | Application | Potential Advancements |
| Chiral HPLC | Enantiomeric separation and quantification. | Development of novel chiral stationary phases for improved resolution. mdpi.com |
| Chiral Derivatization coupled with MS | High-sensitivity chiral analysis in complex matrices. acs.org | Design of new chiral derivatizing agents for enhanced separation and detection. nih.gov |
| Trapped Ion Mobility-Mass Spectrometry | Rapid gas-phase separation of diastereomeric derivatives. acs.org | Method automation and application to a wider range of derivatives. |
| NMR Spectroscopy | Structural elucidation and conformational analysis. | Use of advanced NMR techniques to study dynamic processes and intermolecular interactions. |
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation will be a powerful engine for advancing the understanding and application of this compound. nih.gov Computational tools can be employed to predict a wide range of properties, from the compound's three-dimensional conformation and its interaction with potential protein targets to its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govbyu.edufrontiersin.orgacs.org
Molecular docking and molecular dynamics simulations can provide insights into the binding modes and affinities of the compound and its derivatives with target proteins, thereby guiding the rational design process. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their chemical structure. acs.org These predictive models, when iteratively refined with experimental data, can significantly accelerate the drug discovery and development process by prioritizing the synthesis of the most promising compounds. nih.govazorobotics.comcas.orgoup.com This integrated approach will be crucial for unlocking the full potential of this compound and its future derivatives in various scientific and therapeutic fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
